
Silodosin-beta,D-glucuronide
Overview
Description
Silodosin-beta,D-glucuronide is an active metabolite of Silodosin, a medication primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). This compound is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to Silodosin, enhancing its solubility and facilitating its excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin-beta,D-glucuronide involves the glucuronidation of Silodosin. This reaction typically requires the use of UDP-glucuronosyltransferase (UGT) isoform UGT2B7, which catalyzes the transfer of glucuronic acid to Silodosin. The reaction conditions are carefully controlled to avoid undesired by-products, such as orthoesters, which can form under standard glycosylation conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors containing microorganisms or cell lines that express the UGT2B7 enzyme. The process involves the fermentation of these cells, followed by the extraction and purification of the glucuronide metabolite.
Chemical Reactions Analysis
Types of Reactions: Silodosin-beta,D-glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to the nitrogen atom in Silodosin.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and UGT2B7 enzyme. The reaction is typically carried out in a buffered aqueous solution at physiological pH to mimic the conditions in the human liver.
Major Products Formed: The major product of this reaction is this compound, which is more water-soluble and easier to excrete than the parent compound, Silodosin.
Scientific Research Applications
Pharmacokinetics and Bioavailability
Pharmacokinetic Studies
Silodosin is an alpha-1A adrenergic receptor antagonist used predominantly for BPH treatment. The pharmacokinetics of silodosin and its glucuronide metabolite have been extensively studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study demonstrated that silodosin and KMD-3213G can be simultaneously quantified in human plasma, revealing linearity and stability across a concentration range of 0.10-80.0 ng/mL .
Bioavailability
The absolute bioavailability of silodosin is approximately 32%, with KMD-3213G exhibiting a threefold higher exposure at steady-state compared to silodosin itself . This enhanced bioavailability suggests that KMD-3213G plays a critical role in the therapeutic effects of silodosin.
Clinical Efficacy
Treatment Outcomes
Clinical trials have shown that silodosin significantly improves symptoms associated with BPH, such as nocturia and urinary frequency. In a long-term study, 77.1% of patients treated with silodosin responded positively to treatment, demonstrating a notable reduction in the International Prostate Symptom Score (IPSS) . The glucuronide metabolite's pharmacological activity contributes to these outcomes, as it retains some affinity for alpha-1A receptors, albeit lower than that of the parent compound.
Biochemical Properties
Metabolic Pathway
Silodosin undergoes extensive glucuronidation to form KMD-3213G, which enhances its solubility and facilitates excretion . The glucuronidation process involves the enzyme UDP-glucuronosyltransferase (UGT2B7) and is crucial for detoxifying silodosin within the liver.
Cellular Effects
The interaction of KMD-3213G with alpha-1A adrenergic receptors leads to smooth muscle relaxation in the prostate and bladder neck, contributing to improved urinary flow rates in patients with BPH .
Applications in Drug Development
Pharmaceutical Industry
KMD-3213G is pivotal in developing silodosin-based medications due to its favorable pharmacokinetic profile. Its role in enhancing drug solubility and bioavailability makes it an essential consideration during formulation development.
Case Studies
Several case studies highlight the importance of monitoring patients on silodosin due to potential side effects such as orthostatic hypotension. For instance, a clinical evaluation reported an incidence rate of 1.2% for orthostatic hypotension among patients treated with silodosin compared to 1.0% in the placebo group .
Summary Table: Key Characteristics of Silodosin-beta,D-glucuronide
Characteristic | Details |
---|---|
Chemical Structure | Active glucuronide metabolite of silodosin |
Pharmacokinetics | Higher exposure than parent compound; steady-state reached after 5 days |
Bioavailability | Approximately 32% for silodosin; KMD-3213G shows enhanced solubility |
Clinical Efficacy Rate | 77.1% responder rate in long-term studies |
Side Effects | Orthostatic hypotension incidence at 1.2% |
Mechanism of Action
Silodosin-beta,D-glucuronide exerts its effects through the same mechanism as Silodosin, which is an alpha-1 adrenergic receptor antagonist. By blocking these receptors, it relaxes the smooth muscles in the prostate and bladder neck, improving urinary flow and reducing symptoms of BPH.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the alpha-1 adrenergic receptor. By antagonizing these receptors, it inhibits the contraction of smooth muscle cells, leading to improved urinary symptoms.
Comparison with Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Alfuzosin: Similar in function to Silodosin, used for the same indications.
Doxazosin: Another medication in the same class, used for treating hypertension and BPH.
Uniqueness: Silodosin-beta,D-glucuronide is unique in its enhanced solubility and excretion profile compared to its parent compound, Silodosin. This makes it more effective in drug formulation and reduces the risk of side effects associated with poor drug solubility.
Biological Activity
Silodosin-beta,D-glucuronide is an active metabolite of silodosin, primarily recognized for its role in treating benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
Target Receptor
this compound functions as a selective antagonist for the α1A-adrenergic receptor (α1A-AR) , similar to its parent compound, silodosin. By binding to these receptors, it induces relaxation of smooth muscle in the lower urinary tract, thereby alleviating symptoms associated with BPH.
Biochemical Pathways
The formation of this compound occurs through glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This metabolic pathway enhances the water solubility of silodosin, facilitating its excretion .
Pharmacokinetics
The pharmacokinetic profile of this compound is closely related to that of silodosin. Key pharmacokinetic parameters include:
- Volume of Distribution : Approximately 49.5 L for silodosin.
- Protein Binding : Silodosin is about 97% protein-bound, while its glucuronide metabolite shows a binding rate of approximately 91% .
- Metabolism : Silodosin undergoes extensive metabolism via glucuronidation and oxidative pathways primarily involving CYP3A4 and alcohol/aldehyde dehydrogenases .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of silodosin in improving urinary symptoms in BPH patients. A notable study indicated that:
- Responder Rate : 68% of patients treated with silodosin showed significant improvement in International Prostate Symptom Score (IPSS), compared to 53% in the placebo group .
- Symptom Improvement : Patients reported notable reductions in nocturia, frequency, and urgency after treatment with silodosin .
Table 1: Clinical Study Results
Study Parameter | Silodosin Group | Placebo Group | p-value |
---|---|---|---|
Responder Rate (%) | 68% | 53% | <0.001 |
Mean Change in IPSS | -8.3 (6.4) | -5.3 (6.7) | <0.001 |
Quality of Life Score | -1.7 (1.4) | -1.1 (1.2) | 0.002 |
Case Studies
Several case studies have highlighted the importance of monitoring patients on silodosin due to potential side effects such as orthostatic hypotension, which occurred in approximately 1.2% of patients during clinical trials . Moreover, variations in pharmacokinetics were observed in patients with renal impairment, indicating a need for dose adjustments in this population .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Silodosin-beta,D-glucuronide in vitro?
this compound is primarily synthesized via glucuronidation mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, as observed in analogous compounds like Dapagliflozin-3-O-β-D-glucuronide . For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-performance liquid chromatography (HPLC) with >95% purity thresholds are standard . Structural confirmation should include comparison with synthetic reference standards and mass spectrometry (MS) for molecular weight validation .
Q. How can researchers quantify this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma, urine, or tissue samples. A validated method includes:
- Sample preparation : Protein precipitation or solid-phase extraction to isolate the metabolite.
- Chromatography : Reverse-phase columns (C18) with gradient elution using methanol/water or acetonitrile/ammonium formate buffers.
- Detection : Multiple reaction monitoring (MRM) transitions specific to this compound, with deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6 β-D-glucuronide analogs) for precision .
Q. What are the key stability considerations for this compound during storage and analysis?
Stability studies should evaluate:
- Temperature : Long-term storage at -80°C to prevent enzymatic or chemical degradation.
- pH sensitivity : Avoid extremes (pH <3 or >9) to prevent hydrolysis of the glucuronide bond.
- Light exposure : Use amber vials to protect against photodegradation .
Q. What is the role of UGT isoforms in this compound formation?
UGT1A9 is critical for glucuronidation, as demonstrated in structurally similar compounds like Dapagliflozin-3-O-β-D-glucuronide. Inhibition assays (e.g., using Epiglobulol for UGT2B7) can identify isoform-specific contributions . Recombinant UGT enzymes and hepatocyte models are used to confirm metabolic pathways .
Advanced Research Questions
Q. How should researchers design in vivo studies to assess this compound pharmacokinetics?
- Dosing : Administer Silodosin orally and collect plasma/urine samples at intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
- Tissue distribution : Use radiolabeled Silodosin to track metabolite accumulation in target organs (e.g., prostate).
- Data analysis : Non-compartmental modeling for AUC, , and , with compartmental models for enzyme saturation effects .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Source validation : Confirm metabolite identity via co-elution with synthetic standards and MS/MS fragmentation.
- Assay specificity : Use CRISPR-edited UGT knockout cell lines to isolate glucuronide-specific effects.
- Dose-response curves : Test activity across a wide concentration range (nM–µM) to identify threshold effects .
Q. What experimental conditions optimize enzymatic hydrolysis for quantifying total Silodosin exposure?
- Enzyme selection : Use β-glucuronidase (e.g., IMCSzyme) at 55°C for 1 hour.
- Buffer optimization : Phosphate buffer (pH 6.8) with 1:1 enzyme-to-sample ratio.
- Validation : Spike-and-recovery experiments in biological matrices to assess hydrolysis efficiency .
Q. How do structural modifications of this compound affect its pharmacological profile?
- Stereochemistry : Compare β-D vs. α-D glucuronide isomers using chiral chromatography.
- Functional groups : Synthesize analogs (e.g., methylated glucuronide) to study receptor binding via surface plasmon resonance (SPR) .
Q. What strategies validate this compound detection methods in complex matrices?
- Matrix effects : Post-column infusion to assess ion suppression/enhancement.
- Cross-validation : Compare LC-MS/MS with immunoassays (ELISA) for concordance.
- Regulatory compliance : Follow FDA/EMA guidelines for accuracy (±15%), precision (CV <20%), and sensitivity (LLOQ ≤1 ng/mL) .
Q. How can researchers investigate renal interactions of this compound?
- Cell models : Use LLC-PK1 or primary renal tubular cells to assess oxidative stress protection (e.g., via H2O2 assays).
- Metabolite uptake : Radiolabeled glucuronide in perfused kidney models to study tubular secretion.
- Omics integration : Transcriptomics to identify transporters (e.g., OAT1/3) involved in renal clearance .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSAUNNNUTBDH-UPUDQGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40F3N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879396-70-0 | |
Record name | KMD-3213G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879396700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KMD-3213G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Q978167Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.